molecular formula C24H26BrN3O5S2 B11089857 Ethyl 2-amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 2-amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11089857
M. Wt: 580.5 g/mol
InChI Key: GRRYFINCONOXMF-UHFFFAOYSA-N
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Description

“Ethyl 2-amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate” is a mouthful, but let’s break it down. It belongs to the class of quinoline derivatives, characterized by a fused six-membered ring system. Here’s a simplified representation of its structure:

Structure:\text{Structure:} Structure:

!Compound Structure)

This compound combines a quinoline core with various functional groups, including an amino group, a bromothiophene moiety, and a sulfamoylphenyl group. Its synthesis involves intricate steps, and its properties make it intriguing for scientific exploration.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves Suzuki–Miyaura cross-coupling. In this reaction, an aryl boronate reacts with an aryl halide (such as bromothiophene) in the presence of a palladium catalyst. The boronate serves as the organoboron reagent, facilitating carbon–carbon bond formation .

Industrial Production:: While academic research often focuses on small-scale synthesis, industrial production typically employs more efficient methods. Large-scale synthesis might involve continuous flow processes or optimized batch reactions. specific details regarding industrial-scale production remain proprietary.

Chemical Reactions Analysis

Reactivity:: This compound can undergo various reactions, including:

    Oxidation: Oxidative processes can modify the quinoline core or functional groups.

    Reduction: Reduction reactions alter the carbonyl group or other functionalities.

    Substitution: Substituents can be replaced by nucleophiles or electrophiles.

Common Reagents::

    Boron Reagents: Boronates (e.g., aryl boronates) play a crucial role in Suzuki–Miyaura coupling.

    Palladium Catalysts: These facilitate cross-coupling reactions.

    Halides: Bromothiophene serves as a halide source.

Major Products:: The specific products depend on reaction conditions and substituents. Functional group modifications, ring closures, and regioselective reactions yield diverse products.

Scientific Research Applications

Chemistry::

    Medicinal Chemistry: Researchers explore derivatives for drug development.

    Materials Science: Quinoline-based materials (e.g., polymers, sensors) benefit from this compound’s core structure.

Biology and Medicine::

    Anticancer Properties: Some quinoline derivatives exhibit antitumor activity.

    Enzyme Inhibition: Targeting specific enzymes involved in diseases.

Industry::

    Dyes and Pigments: Quinoline derivatives contribute to colorants.

    Agrochemicals: Pesticides and herbicides.

Mechanism of Action

The compound likely interacts with cellular targets, affecting pathways related to its functional groups. Further studies are needed to elucidate precise mechanisms.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, other quinoline derivatives share structural features. Researchers often compare their properties, reactivity, and applications.

Properties

Molecular Formula

C24H26BrN3O5S2

Molecular Weight

580.5 g/mol

IUPAC Name

ethyl 2-amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-6,8-dihydro-4H-quinoline-3-carboxylate

InChI

InChI=1S/C24H26BrN3O5S2/c1-4-33-23(30)21-20(17-9-10-18(25)34-17)19-15(11-24(2,3)12-16(19)29)28(22(21)26)13-5-7-14(8-6-13)35(27,31)32/h5-10,20H,4,11-12,26H2,1-3H3,(H2,27,31,32)

InChI Key

GRRYFINCONOXMF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C(C1C3=CC=C(S3)Br)C(=O)CC(C2)(C)C)C4=CC=C(C=C4)S(=O)(=O)N)N

Origin of Product

United States

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